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Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic compound 3-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 24014-18-4).[1][2]

Designed for researchers, chemists, and professionals in drug development, this document

synthesizes predicted spectroscopic values with established principles of chemical analysis.

While direct experimental spectra for this specific molecule are not widely published, this guide

establishes a robust analytical framework based on data from closely related analogues and

first-principle chemical theory. It includes detailed discussions and predicted data for Nuclear

Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). Furthermore, this guide presents standardized protocols for data acquisition and provides

the scientific rationale behind the expected spectral features, ensuring a self-validating system

for researchers aiming to identify or characterize this molecule.

Introduction and Molecular Structure
3-methyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole, a class of aromatic heterocycles

integral to many areas of medicinal chemistry and materials science.[3] Its structure, featuring

both an electron-donating methyl group and an electron-withdrawing aldehyde group on the

pyrrole ring, creates a unique electronic environment that is reflected in its spectroscopic

signature. Understanding this signature is paramount for confirming its synthesis, assessing its

purity, and studying its interactions in various chemical and biological systems.
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The structural arrangement—with the substituents at the C2 and C3 positions—induces

specific electronic effects that are critical for interpreting the resulting spectra. The aldehyde

group's carbonyl function acts as a strong resonance-withdrawing group, decreasing electron

density at C2, C4, and the pyrrole nitrogen. Conversely, the methyl group at C3 is a weak

electron-donating group. This interplay governs the chemical shifts and coupling constants

observed in NMR spectroscopy, the vibrational frequencies in IR, and the fragmentation

patterns in mass spectrometry.

Figure 1: Molecular Structure of 3-methyl-1H-pyrrole-2-carbaldehyde
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Caption: Molecular structure with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of

organic molecules. For 3-methyl-1H-pyrrole-2-carbaldehyde, both ¹H and ¹³C NMR provide

critical information on the chemical environment of each atom.
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Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the aldehyde

proton, the N-H proton, the two pyrrole ring protons, and the methyl protons. The electron-

withdrawing effect of the aldehyde group will significantly deshield adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCl₃)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

N-H (H1) ~9.0 - 11.0 br s -

Broad signal
due to
quadrupole
moment of
nitrogen and
potential
exchange.
Deshielded.

CHO (H6) ~9.5 - 9.8 s -

Highly

deshielded by

the anisotropic

effect of the C=O

bond.

H5 ~6.8 - 7.0 t
J(H5, H4) ≈ 3.0,

J(H5, NH) ≈ 2.5

Coupled to H4

and potentially

the N-H proton.

H4 ~6.2 - 6.4 t
J(H4, H5) ≈ 3.0,

J(H4, NH) ≈ 2.5

Upfield relative to

H5 due to lesser

influence from

the aldehyde.

| CH₃ (H7) | ~2.2 - 2.4 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |
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Justification: The predicted shifts are based on known data for similar structures. For instance,

the aldehyde proton in pyrrole-2-carboxaldehyde appears around δ 9.5 ppm, and the ring

protons are observed between δ 6.3 and 7.2 ppm.[4] The methyl group in 3-methylpyrrole

resonates around δ 2.1 ppm.[5] The combination of these substituent effects leads to the

predictions in Table 1.

Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of

the aldehyde will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (Aldehyde) ~178 - 182
Highly deshielded due to
the electronegativity of the
oxygen atom.

C2 ~132 - 135
Attached to the electron-

withdrawing aldehyde group.

C5 ~122 - 125
Alpha to the nitrogen and

influenced by the C2-aldehyde.

C3 ~120 - 123

Attached to the electron-

donating methyl group, but

deshielded by its sp² nature.

C4 ~110 - 114

Beta to both substituents,

expected to be the most

upfield ring carbon.

| CH₃ | ~12 - 15 | Typical chemical shift for an sp³ methyl carbon attached to an sp² carbon. |

Justification: These predictions are extrapolated from data on pyrrole-2-carboxaldehyde, where

the ring carbons appear at δ 111.2 (C4), 122.9 (C3), 125.1 (C5), and 133.0 (C2), and the
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carbonyl at δ 179.0.[6] The introduction of a methyl group at C3 is expected to shift the C3

signal downfield and slightly alter the shifts of the other ring carbons.

Figure 2: Predicted HMBC Correlations
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Caption: Key predicted ²J and ³J HMBC correlations for structure verification.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 3-methyl-1H-pyrrole-2-carbaldehyde is expected to be dominated by absorptions from the

N-H, C=O, and C-H bonds.

Table 3: Predicted Key IR Absorption Frequencies

Functional Group
Predicted
Frequency (ν,
cm⁻¹)

Intensity Vibrational Mode

N-H ~3300 - 3400 Medium, Sharp Stretching

C-H (Aromatic) ~3100 - 3150 Medium Stretching

C-H (Aliphatic) ~2920 - 2980 Weak Stretching

C-H (Aldehyde) ~2720 & ~2820 Weak (Fermi Doublet) Stretching

C=O (Aldehyde) ~1660 - 1680 Strong, Sharp Stretching
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| C=C (Aromatic) | ~1550 - 1600 | Medium-Strong | Ring Stretching |

Justification: The N-H stretch of the pyrrole ring is a characteristic sharp peak.[7] The C=O

stretch is highly sensitive to its electronic environment; conjugation with the pyrrole ring lowers

its frequency from a typical aldehyde (~1725 cm⁻¹). This value is consistent with that observed

for pyrrole-2-carboxaldehyde.[8] The presence of a Fermi doublet for the aldehyde C-H stretch

is a hallmark feature for identifying an aldehyde group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Molecular Ion (M⁺): The molecular formula is C₆H₇NO, giving a molecular weight of 109.13

g/mol .[2] In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺) is

expected at m/z = 109.

Key Fragmentation Patterns: The fragmentation will likely be directed by the stability of the

aromatic pyrrole ring.

[M-1]⁺ (m/z = 108): Loss of a hydrogen atom from the aldehyde is a common

fragmentation pathway for aromatic aldehydes, leading to a stable acylium ion.

[M-29]⁺ (m/z = 80): Loss of the entire aldehyde group (CHO•) is a primary fragmentation

route. This would result in a 3-methylpyrrolyl cation. This is often a very prominent peak.

[M-28]⁺ (m/z = 81): Loss of carbon monoxide (CO) from the [M]⁺ or [M-1]⁺ ion is also

possible.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C1003298&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C1003298&Mask=400
https://www.appchemical.com/products/24014-18-4?cate_name=undefined&cate2_name=undefined&cate_id=undefined&cate2_id=undefined&pro_name=3-Methyl-1H-pyrrole-2-carbaldehyde&keyword=undefined
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: Predicted Primary EI-MS Fragmentation
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Caption: Plausible fragmentation pathways in electron ionization mass spectrometry.

Standard Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are

recommended for the acquisition of spectroscopic data for 3-methyl-1H-pyrrole-2-
carbaldehyde.

NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated

chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Parameters: Acquire at least 16 scans with a relaxation delay of 2 seconds. The spectral

width should be set from -2 to 12 ppm.
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Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase

and baseline correct the spectrum. Calibrate the spectrum to the TMS signal.

¹³C NMR Acquisition:

Instrument: Same as ¹H NMR, operating at the corresponding frequency (~100 MHz for a

400 MHz instrument).

Parameters: Acquire at least 1024 scans with a relaxation delay of 2-5 seconds using a

proton-decoupled pulse sequence. Set the spectral width from 0 to 200 ppm.

Processing: Apply a line broadening of 1.0 Hz. Process and calibrate similarly to the ¹H

spectrum.

2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to

confirm proton-proton and proton-carbon connectivities, which validates the assignments

made in Tables 1 and 2.

FT-IR Data Acquisition
Sample Preparation:

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal. Ensure good contact by applying pressure with the anvil.

KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture

into a transparent pellet using a hydraulic press.

Acquisition:

Instrument: Fourier Transform Infrared Spectrometer.

Parameters: Collect a background spectrum of the empty accessory. Collect the sample

spectrum over a range of 4000-400 cm⁻¹ by co-adding at least 32 scans at a resolution of

4 cm⁻¹.

Processing: The final spectrum is presented in transmittance or absorbance mode.
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Mass Spectrometry Data Acquisition
Sample Introduction:

GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

Inject a 1 µL aliquot into a gas chromatograph equipped with a capillary column (e.g., DB-

5ms) coupled to a mass spectrometer.

Acquisition:

Instrument: Mass spectrometer operating in Electron Ionization (EI) mode.

Parameters: Use a standard ionization energy of 70 eV. Scan a mass range from m/z 40

to 400.

Processing: Identify the molecular ion peak and major fragment ions from the mass

spectrum corresponding to the GC peak of the compound.

Figure 4: General Spectroscopic Workflow
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Caption: A streamlined workflow for the complete spectroscopic characterization of the title

compound.
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Conclusion
This guide provides a robust, scientifically grounded framework for the spectroscopic analysis

of 3-methyl-1H-pyrrole-2-carbaldehyde. By combining predicted data derived from

established chemical principles with comparative analysis of known analogues, researchers are

equipped with the necessary benchmarks for compound identification and characterization. The

detailed protocols for data acquisition further ensure that experimental results can be obtained

reliably and reproducibly. This document serves as a vital resource for chemists and

pharmaceutical scientists, enabling them to confidently work with this important heterocyclic

building block.

References
(No source)
Appchem. 3-Methyl-1H-pyrrole-2-carbaldehyde | 24014-18-4. [Link]
(No source)
(No source)
(No source)
(No source)
(No source)
(No source)
(No source)
(No source)
(No source)
(No source)
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
(No source)
(No source)
(No source)
(No source)
(No source)
(No source)
(No source)
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde UV/Visible spectrum. [Link]
(No source)
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde IR Spectrum. [Link]
(No source)
(No source)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1600579?utm_src=pdf-body
https://www.benchchem.com/product/b1600579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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